12,12-dimethyl-4-(2-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines.
Preparation Methods
The synthesis of thienopyrimidine derivatives, including 2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Industrial production methods often involve heating thiophene-2-carboxamides in formic acid or using other cyclization agents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide or potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides .
Scientific Research Applications
2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
- 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl derivatives
These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C21H24N2O2S2 |
---|---|
Molecular Weight |
400.6g/mol |
IUPAC Name |
12,12-dimethyl-4-(2-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-12(2)26-20-22-18-17(14-10-21(4,5)25-11-16(14)27-18)19(24)23(20)15-9-7-6-8-13(15)3/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
OEPMZJGRXACARV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC4=C3CC(OC4)(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC4=C3CC(OC4)(C)C |
Origin of Product |
United States |
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